

Application Notes and Protocols for Myoview™ (Technetium Tc99m Tetrofosmin) Imaging

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Compound of Interest

Compound Name: Myoview

Cat. No.: B1234515

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Introduction

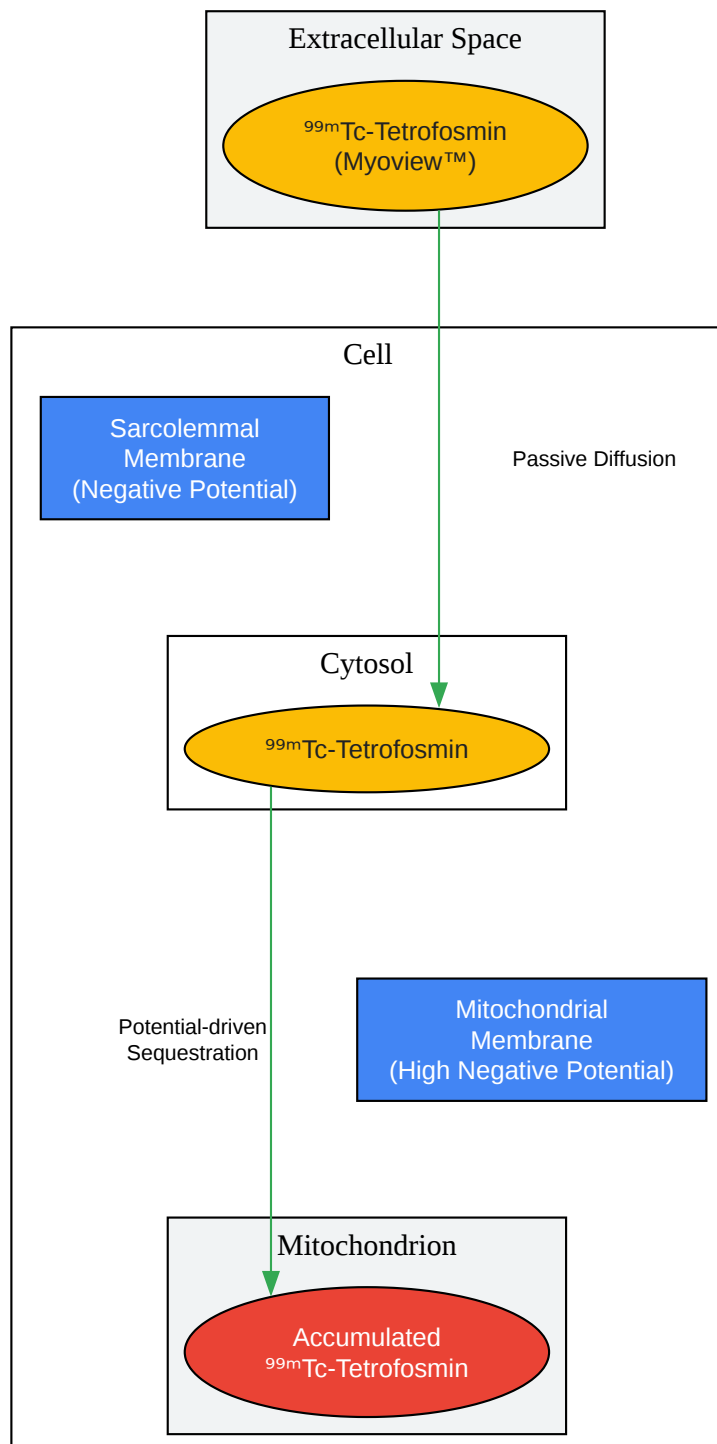
Myoview™, the commercial name for Technetium Tc99m (^{99m}Tc) tetrofosmin, is a radiopharmaceutical agent widely utilized in clinical settings for myocardial perfusion imaging (MPI).[1][2] It is instrumental in diagnosing and managing coronary artery disease by assessing blood flow to the heart muscle.[3][4] ^{99m}Tc-tetrofosmin is a lipophilic, cationic complex that, when injected intravenously, is taken up by myocardial cells in proportion to blood flow and mitochondrial activity.[1][5]

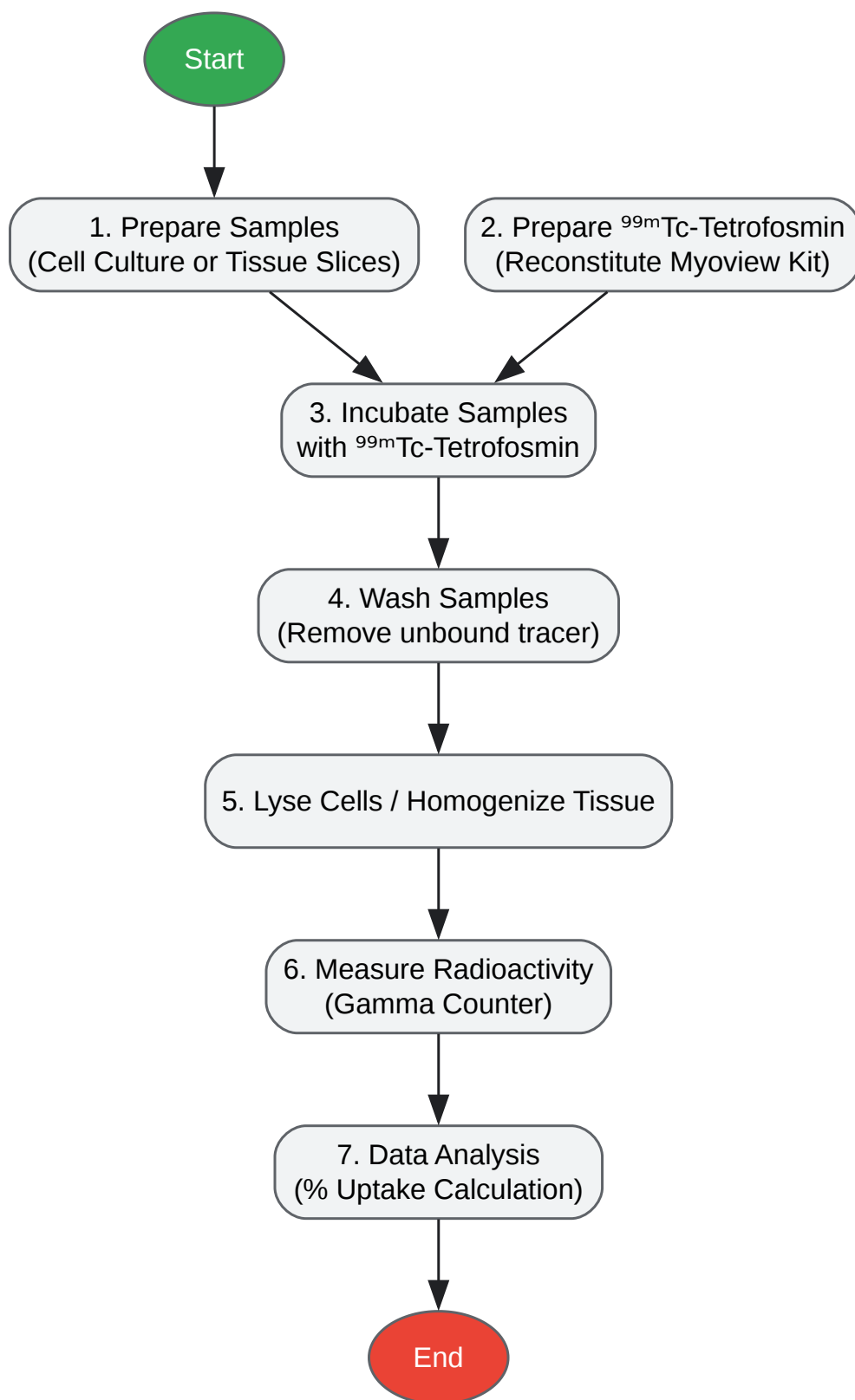
Beyond its clinical diagnostic applications, the properties of **Myoview** make it a valuable tool for in vitro and ex vivo research in cell culture and tissue models. Its uptake mechanism, which is dependent on plasma and mitochondrial membrane potentials, allows researchers to probe cellular viability, mitochondrial function, and the effects of novel therapeutics on these parameters. These application notes provide detailed protocols for utilizing **Myoview** in cell culture and tissue sample-based assays.

Mechanism of Cellular Uptake and Retention

The uptake of ^{99m}Tc-tetrofosmin into cells is a multi-step process driven by electrochemical gradients. As a lipophilic cation, it passively diffuses across the negatively charged cell membrane.[6][7] Once inside the cell, it is further sequestered within the mitochondria, driven by the highly negative mitochondrial membrane potential.[1][8] This accumulation within the

mitochondria reflects the presence of viable, metabolically active cells.[6][7] The retention is an active process, and studies in rat ventricular myocytes show that uptake is temperature-dependent and can be inhibited by metabolic inhibitors.[8]





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